[(Anthracen-9-yl)methyl](prop-2-en-1-yl)amine
Description
Significance of Anthracene (B1667546) Fluorophores in Organic Chemistry and Material Science
Anthracene, a solid polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, is a cornerstone fluorophore in organic chemistry and material science. vedantu.comwikipedia.org Its rigid, planar structure gives rise to unique electronic and photophysical properties, most notably its characteristic blue fluorescence under ultraviolet radiation. wikipedia.orgbritannica.com This intrinsic fluorescence has led to the extensive investigation and application of anthracene and its derivatives in a multitude of scientific and technological domains.
In the realm of material science, anthracene derivatives are integral components in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. researchgate.net Anthracene's capacity to function as an organic semiconductor has been a driving force in this area. vedantu.com Furthermore, the ability of anthracene to undergo [4+4] photodimerization upon UV irradiation has been exploited in the development of photoresponsive materials and molecular switches. mdpi.commdpi.com
The applications of anthracene fluorophores also extend into the biological and chemical sensing fields. researchgate.net The sensitivity of their fluorescence emission to the local environment makes them excellent probes for detecting various analytes. rroij.com Modifications at the 9 and 10 positions of the anthracene ring can modulate its photophysical properties, allowing for the rational design of sensors with high selectivity and sensitivity. mdpi.com For instance, the introduction of specific recognition moieties can lead to "turn-on" or "turn-off" fluorescence responses upon binding to a target species.
Table 1: Selected Properties of Anthracene
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₀ |
| Molar Mass | 178.23 g/mol |
| Appearance | Colorless solid |
| Melting Point | 216 °C |
| Boiling Point | 340 °C |
| Fluorescence Emission Peak | 400–440 nm |
Strategic Importance of Allylic Amine Scaffolds in Synthetic Methodologies
Allylic amines are a pivotal class of organic compounds characterized by the presence of an amine group attached to a carbon atom adjacent to a carbon-carbon double bond. This structural motif imparts a unique reactivity profile, rendering them highly valuable building blocks in organic synthesis. qub.ac.ukresearchgate.netrsc.org The versatility of allylic amines stems from the multiple reactive sites within the molecule: the nitrogen atom, the double bond, and the allylic position.
These scaffolds are prevalent in a wide array of natural products and pharmaceutically active compounds. researchgate.netresearchgate.net Consequently, numerous synthetic methodologies have been developed for their efficient and stereoselective preparation. qub.ac.uknih.gov Transition metal-catalyzed reactions, such as the Tsuji-Trost allylic amination, have proven to be particularly powerful in this regard. qub.ac.uk More recent advancements have focused on developing more sustainable and atom-economical routes to these important intermediates. nih.govnih.gov
The synthetic utility of allylic amines is vast. The double bond can participate in a variety of transformations, including epoxidation, dihydroxylation, and metathesis, allowing for the introduction of further functionality. The nitrogen atom can be readily derivatized, and the allylic C-H bonds can be functionalized through various catalytic processes. nih.gov This rich chemistry makes allylic amines key intermediates in the synthesis of complex nitrogen-containing molecules. acs.orgresearchgate.net
Table 2: Common Reactions Involving the Allylic Amine Scaffold
| Reaction Type | Description |
|---|---|
| N-Alkylation/Acylation | Modification of the amine functionality. |
| Epoxidation | Reaction at the double bond to form an epoxide. |
| Hydroformylation | Addition of a formyl group and hydrogen across the double bond. |
| Heck Reaction | Palladium-catalyzed C-C bond formation at the double bond. |
| Metathesis | Alkene metathesis for the formation of new C=C bonds. |
Rationale for Investigating (Anthracen-9-yl)methylamine as a Hybrid Functional Molecule
The conceptual design of (Anthracen-9-yl)methylamine is rooted in the desire to create a multifunctional molecule that synergistically combines the distinct properties of its constituent parts: the anthracene fluorophore and the allylic amine scaffold. The parent structure, (anthracen-9-yl)methylamine, serves as the foundational framework upon which the versatile allyl group is appended.
The rationale for investigating this hybrid molecule is multifaceted. Firstly, the anthracene unit provides a fluorescent reporter group. This opens up the possibility of using (Anthracen-9-yl)methylamine as a fluorescent probe. The fluorescence of the anthracene moiety could be modulated by chemical transformations occurring at the allylic amine portion of the molecule, forming the basis for a chemosensor. For example, the interaction of the amine or the double bond with metal ions or other analytes could lead to a detectable change in the fluorescence signal.
Secondly, the allylic amine functionality serves as a reactive handle for further chemical modifications. This allows for the covalent attachment of the anthracene fluorophore to other molecules or materials. For instance, the allylic double bond could be polymerized to create fluorescent polymers, or it could be used to graft the molecule onto surfaces. The amine itself can be further functionalized to introduce other groups of interest.
Thirdly, the combination of a bulky, hydrophobic anthracene group with a more polar amine functionality could lead to interesting self-assembly properties in solution or at interfaces. The interplay between π-π stacking of the anthracene units and hydrogen bonding involving the amine could direct the formation of well-defined supramolecular structures.
In essence, (Anthracen-9-yl)methylamine represents a versatile molecular platform. The investigation of its synthesis, properties, and reactivity is expected to provide valuable insights into the design of new fluorescent materials, sensors, and building blocks for supramolecular chemistry and organic synthesis.
Advanced Synthetic Methodologies for (Anthracen-9-yl)methylamine and Related Derivatives
The synthesis of complex amine structures, such as (Anthracen-9-yl)methylamine, relies on a robust toolkit of organic reactions. The construction of this particular molecule involves two key challenges: the functionalization of the anthracene core at the 9-position with a methylamine (B109427) group and the introduction of the allylic moiety. This article explores advanced synthetic methodologies applicable to the formation of the core "(anthracen-9-yl)methylamine" structure and innovations in creating the allylic amine bond.
Structure
3D Structure
Properties
IUPAC Name |
N-(anthracen-9-ylmethyl)prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N/c1-2-11-19-13-18-16-9-5-3-7-14(16)12-15-8-4-6-10-17(15)18/h2-10,12,19H,1,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAUTZPTSIHKQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Spectroscopic Characterization of Anthracene Allylic Amine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be mapped, while advanced two-dimensional techniques reveal the intricate connectivity and spatial relationships within the molecule.
The ¹H NMR spectrum of (Anthracen-9-yl)methylamine is expected to exhibit distinct signals corresponding to the protons of the anthracene (B1667546) moiety, the allylic group, the methylene (B1212753) bridge, and the amine proton.
The nine protons of the anthracene ring system typically resonate in the downfield region of the spectrum, generally between δ 7.40 and 8.54 ppm, due to the deshielding effect of the aromatic ring currents. The exact chemical shifts and coupling patterns are influenced by the substitution at the 9-position. The protons on the central ring of the anthracene core are often the most deshielded.
The protons of the prop-2-en-1-yl (allyl) group are anticipated to show a characteristic pattern. The internal methine proton (-CH=) would appear as a multiplet, likely in the range of δ 5.8-6.0 ppm. The terminal vinyl protons (=CH₂) would present as two distinct multiplets, one for the cis and one for the trans proton relative to the methine, typically between δ 5.0 and 5.3 ppm.
The methylene protons of the anthracen-9-ylmethyl group (-CH₂-N) are diastereotopic and would likely appear as a singlet or a pair of doublets in the range of δ 4.0-4.5 ppm. The protons on the methylene group of the allyl substituent (-N-CH₂-CH=) are expected to resonate as a doublet around δ 3.2-3.4 ppm. The amine proton (N-H) signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Anthracene-H | 7.40 - 8.54 | Multiplets |
| Allyl-CH= | 5.8 - 6.0 | Multiplet |
| Allyl-=CH₂ | 5.0 - 5.3 | Multiplets |
| Anthracene-CH₂-N | 4.0 - 4.5 | Singlet or AB quartet |
| N-CH₂-Allyl | 3.2 - 3.4 | Doublet |
| N-H | Variable | Broad Singlet |
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.
The fourteen carbon atoms of the anthracene skeleton will produce a series of signals in the aromatic region, typically between δ 125 and 135 ppm. The quaternary carbons at the ring junctions and the carbon atom bearing the methylamine (B109427) substituent will have distinct chemical shifts.
The carbons of the allyl group will have characteristic resonances. The internal methine carbon (-CH=) is expected around δ 135-140 ppm, while the terminal vinyl carbon (=CH₂) will likely appear around δ 115-120 ppm. The methylene carbon attached to the nitrogen (N-CH₂) is anticipated in the range of δ 50-55 ppm. The methylene bridge carbon (Anthracene-CH₂-N) would also fall in a similar region.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Anthracene-C (aromatic) | 125 - 135 |
| Allyl-C= | 135 - 140 |
| Allyl-=CH₂ | 115 - 120 |
| N-CH₂-Allyl | 50 - 55 |
| Anthracene-CH₂-N | 50 - 55 |
To definitively assign all proton and carbon signals and to understand the through-bond and through-space connectivities, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For instance, it would show correlations between the allyl methine proton and the terminal vinyl protons, as well as the coupling between the N-CH₂ protons and the allyl methine proton.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the anthracene core, the methylene bridge, and the allylamine (B125299) side chain. For example, correlations would be expected between the methylene bridge protons and the quaternary carbon of the anthracene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It can be used to determine the preferred conformation of the molecule, for instance, the relative orientation of the anthracene ring and the allylamine substituent.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The presence of the secondary amine group (-NH-) in (Anthracen-9-yl)methylamine will give rise to a characteristic N-H stretching vibration. Secondary amines typically show a single, medium to weak absorption band in the region of 3300-3500 cm⁻¹. This distinguishes it from primary amines, which exhibit two bands in this region (symmetric and asymmetric stretching), and tertiary amines, which show no N-H stretch. The N-H bending vibration may also be observed around 1550-1650 cm⁻¹.
The anthracene and allyl groups also have distinct IR absorption bands:
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the anthracene ring are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic rings will produce several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region.
Alkenyl C=C Stretching: The carbon-carbon double bond of the allyl group will show a stretching vibration in the range of 1640-1680 cm⁻¹. This peak is sometimes weak.
Alkenyl C-H Stretching: The C-H stretching of the vinyl group will appear at frequencies slightly higher than the aromatic C-H stretches, typically in the 3010-3095 cm⁻¹ range.
C-N Stretching: The stretching vibration of the carbon-nitrogen bond is expected in the region of 1020-1250 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (N-H) | Stretching | 3300 - 3500 | Weak to Medium |
| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Medium |
| Alkenyl C-H | Stretching | 3010 - 3095 | Medium |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium, Sharp |
| Alkenyl C=C | Stretching | 1640 - 1680 | Weak to Medium |
| C-N | Stretching | 1020 - 1250 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption spectrum of (Anthracen-9-yl)methylamine is primarily defined by the electronic transitions within its anthracene core. Anthracene and its derivatives are known for their distinct absorption bands in the UV region, which arise from π-π* transitions. mdpi.com The substitution at the 9-position with an N-allylic methylamine group is anticipated to induce subtle shifts in the absorption maxima (λmax) compared to unsubstituted anthracene, but the fundamental spectral features will be preserved.
Typically, the UV-Vis spectrum of the anthracene chromophore displays a strong absorption band at shorter wavelengths (around 250-260 nm) and a weaker, vibrationally structured band at longer wavelengths (300-400 nm). These correspond to transitions to different excited singlet states. researchgate.net The energy required for these transitions can be influenced by the electronic nature of substituents. The electron-donating character of the amine group attached to the methylene bridge may lead to minor perturbations of the π-system and slight red shifts (bathochromic shifts) in the absorption bands.
The most common electronic transitions involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). mdpi.com For anthracene, these frontier orbitals are π-orbitals. researchgate.net The fine vibrational structure observed in the lower energy absorption band is a hallmark of rigid polycyclic aromatic hydrocarbons.
Table 1: Predicted UV-Vis Absorption Data for (Anthracen-9-yl)methylamine
| Predicted Wavelength (λmax, nm) | Transition Type | Associated Electronic State |
|---|---|---|
| ~255 | π → π | S₀ → S₂ |
| ~341 | π → π | S₀ → S₁ (Vibrational Band) |
| ~359 | π → π | S₀ → S₁ (Vibrational Band) |
| ~378 | π → π | S₀ → S₁ (0-0 Transition) |
Note: The data in this table are estimated based on the characteristic electronic transitions of 9-substituted anthracene derivatives. cdnsciencepub.comacs.org
Raman Spectroscopy and Resonance Raman Characterization
Raman spectroscopy offers detailed insight into the vibrational modes of (Anthracen-9-yl)methylamine. The resulting spectrum is expected to be a superposition of the modes from the anthracene ring system and the N-allylic methylamine side chain, with the aromatic modes likely dominating in intensity due to the high polarizability of the π-electron system.
The Raman spectrum of anthracene is well-documented and features several characteristic peaks. capes.gov.braip.org The most intense vibrations typically correspond to in-plane C-C stretching and ring-breathing modes of the aromatic framework, appearing in the 1000-1600 cm⁻¹ region. researchgate.net Lower frequency modes below 800 cm⁻¹ are generally associated with ring deformation and out-of-plane C-H bending.
The N-allylic methylamine substituent will contribute its own characteristic vibrational signatures. These include the C=C stretch of the allyl group, typically found around 1640-1650 cm⁻¹, C-N stretching modes, and various C-H stretching and bending vibrations from the methylene and allyl groups.
By tuning the excitation laser wavelength to coincide with one of the electronic absorption bands of the anthracene moiety (e.g., ~378 nm), Resonance Raman (RR) effects can be achieved. sns.it This technique would selectively enhance the intensity of the vibrational modes that are coupled to the electronic transition, which are primarily the skeletal modes of the anthracene ring. This high sensitivity and selectivity make RR an excellent tool for probing the structure of the chromophoric part of the molecule. sns.it
Table 2: Predicted Raman Shifts for (Anthracen-9-yl)methylamine
| Predicted Raman Shift (cm⁻¹) | Assignment |
|---|---|
| ~3055 | Aromatic C-H Stretch |
| ~2925 | Aliphatic C-H Stretch |
| ~1645 | Allyl C=C Stretch |
| ~1560 | Anthracene Ring C=C Stretch |
| ~1408 | Anthracene Ring C=C Stretch (Strong) |
| ~1255 | C-N Stretch |
| ~755 | Anthracene Ring Puckering |
| ~398 | Anthracene Ring Deformation |
Note: The data in this table are estimated based on characteristic group frequencies and the known Raman spectra of anthracene and related compounds. researchgate.netresearchgate.net
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structural components of (Anthracen-9-yl)methylamine through its fragmentation pattern. The compound has a chemical formula of C₁₈H₁₉N, giving it a monoisotopic molecular weight of approximately 249.15 Da. In accordance with the nitrogen rule, the presence of a single nitrogen atom results in an odd nominal molecular mass. whitman.edu
Upon electron ionization (EI), the molecule is expected to generate a molecular ion (M⁺) peak at m/z 249. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses. For aliphatic amines, a dominant fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org
Two primary α-cleavage routes are possible for this molecule:
Loss of the allyl radical (•C₃H₅), leading to the formation of a stable iminium ion at m/z 208.
Loss of the anthracen-9-ylmethyl radical (•C₁₅H₁₁), resulting in an ion at m/z 42.
Another significant fragmentation pathway is benzylic cleavage, which would involve the scission of the bond between the anthracene ring and the methylene group. This process would yield the highly stable anthracen-9-ylmethyl cation at m/z 191. This ion's stability, due to resonance delocalization across the anthracene system, suggests that it would likely be a prominent or even the base peak in the mass spectrum.
Table 3: Predicted Mass Spectrometry Fragmentation Data for (Anthracen-9-yl)methylamine
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
|---|---|---|---|
| 249 | Molecular Ion [M]⁺ | [C₁₈H₁₉N]⁺ | - |
| 208 | [M - C₃H₅]⁺ | [C₁₅H₁₄N]⁺ | α-Cleavage (Loss of allyl radical) |
| 191 | [C₁₅H₁₁]⁺ | [C₁₅H₁₁]⁺ | Benzylic Cleavage |
| 178 | [C₁₄H₁₀]⁺ | [C₁₄H₁₀]⁺ | Fragmentation of larger ions |
| 42 | [C₂H₄N]⁺ | [C₂H₄N]⁺ | α-Cleavage (Loss of anthracen-9-ylmethyl radical) |
Note: The fragmentation data are predicted based on established principles of mass spectrometry for amines and aromatic compounds. whitman.edulibretexts.orgchemguide.co.uk
Investigation of Photophysical Properties and Electronic Processes in Anthracen 9 Yl Methylamine
Fluorescence and Luminescence Characteristics
The inherent luminescent properties of the anthracene (B1667546) core are significantly modulated by the attached methylamine (B109427) group. This substitution influences the spectral properties, quantum efficiency, and the lifetime of the excited state.
Excitation and Emission Spectra Analysis
The electronic absorption and emission spectra of (anthracen-9-yl)methylamine derivatives are dominated by the π → π* transitions of the anthracene unit. nih.gov In many organic solvents, the absorption spectra of 9-substituted anthracenes show a characteristic vibronic structure with distinct peaks. nih.govmdpi.com For instance, the absorption spectra for various 9-mono- and 9,10-disubstituted anthracenes typically show well-structured bands in the 350-400 nm region. researchgate.net
Upon excitation, these compounds exhibit fluorescence that is also characteristic of the anthracene moiety, but often with notable differences compared to the parent molecule. The emission spectra of many anthracene derivatives display a smooth, Gaussian-type profile. nih.gov The presence of the amine group, an electron-donating substituent, can lead to a bathochromic (red) shift in both the absorption and emission spectra compared to unsubstituted anthracene. mdpi.com This shift is attributed to the electronic interaction between the amine's lone pair of electrons and the aromatic π-system of the anthracene. For example, in a study of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives, emission peaks were considerably redshifted compared to pristine anthracene, which typically shows vibronic bands in the 360–460 nm spectral region. nih.gov The extent of this shift can be influenced by solvent polarity and the specific geometry of the molecule.
| Compound | λabs (nm) | λem (nm) | Φ (Quantum Yield) | Stokes Shift (cm-1) |
|---|---|---|---|---|
| ADPI (3) | 388, 368, 348 | 469 | 0.45 | 4810 |
| Derivative 5a | 390, 370, 350 | 489 | 0.67 | 5620 |
| Derivative 5b | 388, 368, 349 | 499 | 0.56 | 6280 |
| Derivative 6 | 388, 368, 349 | 522 | 0.11 | 7550 |
Quantum Yield and Fluorescence Lifetime Determination
The fluorescence quantum yield (ΦF) and fluorescence lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the emission process. For many 9,10-disubstituted anthracene derivatives, the quantum yield can be very high, approaching unity in some cases. rsc.org However, the introduction of an amine group directly linked to the anthracene core, even via a methylene (B1212753) bridge, often leads to a significant decrease in both quantum yield and lifetime. researchgate.netrsc.org
This reduction is a direct consequence of fluorescence quenching, a process where the excited state is deactivated through non-radiative pathways. chalcogen.ro The fluorescence lifetime, defined as the average time the molecule spends in the excited state before returning to the ground state, is directly affected by these competing deactivation processes. nih.gov For anthracene derivatives, these lifetimes are typically in the nanosecond range. The presence of quenching mechanisms introduced by the amine group provides additional, faster pathways for de-excitation, thereby shortening the observed fluorescence lifetime. nih.gov
| Compound | Solvent | Φf (Quantum Yield) | Reference |
|---|---|---|---|
| Anthracene | Methanol (B129727) | 0.30 ± 0.09 | amazonaws.com |
| 9,10-Diphenylanthracene (DPA) | Methanol | - | amazonaws.com |
| Unsubstituted Anthracene | - | ~0.30 | rsc.org |
| 9,10-Dimethylanthracene | - | ~0.70 | rsc.org |
Photoinduced Electron Transfer (PET) Mechanisms
The primary mechanism responsible for the observed fluorescence quenching in (anthracen-9-yl)methylamine and related compounds is Photoinduced Electron Transfer (PET). This process involves the transfer of an electron from the amine donor to the photoexcited anthracene acceptor.
Intramolecular Charge Transfer (ICT) States
Upon absorption of a photon, the anthracene moiety is promoted to an excited state (An*). This excited state is a stronger electron acceptor than the ground state. In molecules containing both an electron-donating group (the amine) and an electron-accepting group (the anthracene), this photoexcitation can lead to the formation of an Intramolecular Charge Transfer (ICT) state. rsc.org In this state, there is a spatial separation of charge, with the amine group becoming partially positive and the anthracene group becoming partially negative (Dδ+-Aδ-). rsc.orgmdpi.com
The formation of ICT states is often characterized by a strong solvent dependence (solvatochromism), where the emission peak shifts to longer wavelengths in more polar solvents due to the stabilization of the polar excited state. rsc.org Molecules with ICT properties are crucial in the development of molecular sensors and optoelectronic materials. rsc.org
Quenching Mechanisms of Anthracene Fluorescence by the Amine Moiety
The fluorescence quenching of the anthracene core by the amine group is a well-documented phenomenon attributed to an efficient PET process. researchgate.netchalcogen.ro The mechanism can be described as follows:
Excitation : The anthracene fluorophore (An) absorbs a photon and is promoted to its singlet excited state (An*).
Electron Transfer : An electron from the lone pair of the nitrogen atom in the amine moiety is transferred to the excited anthracene. This forms a radical ion pair, consisting of the anthracene radical anion (An•-) and the amine radical cation (Amine•+).
Non-Radiative Decay : This charge-separated radical ion pair is typically non-emissive or weakly emissive. It rapidly returns to the ground state through a non-radiative back electron transfer process, releasing energy as heat rather than light.
This PET process provides an efficient non-radiative decay channel that competes directly with fluorescence, thereby reducing the fluorescence quantum yield and shortening the lifetime. ias.ac.in The efficiency of this quenching depends on several factors, including the oxidation potential of the amine, the reduction potential of the excited anthracene, the distance and orientation between the donor and acceptor, and the polarity of the solvent. mdpi.com
Aggregation Phenomena and Their Impact on Photophysical Behavior
The planar and extended π-system of anthracene makes its derivatives susceptible to aggregation, especially in highly concentrated solutions or in the solid state. rsc.orgrsc.org This aggregation significantly alters the photophysical properties of the molecules compared to their behavior in dilute solutions. mdpi.comrsc.org
Molecular aggregation can lead to two primary outcomes:
Aggregation-Caused Quenching (ACQ) : This is a common phenomenon for many fluorescent dyes. rsc.org When anthracene molecules stack together (π-π stacking), non-emissive species such as excimers can form. rsc.org This close association provides pathways for non-radiative decay, leading to a significant decrease in the fluorescence quantum yield in the aggregated or solid state compared to in solution. rsc.org
Aggregation-Induced Emission (AIE) : In contrast to ACQ, some molecules, typically with twisted or sterically hindered structures, exhibit enhanced emission upon aggregation. rsc.orgresearchgate.net This is often attributed to the restriction of intramolecular rotations or vibrations in the aggregated state, which blocks non-radiative decay channels that are active in solution. researchgate.net
J- and H-Aggregate Formation in Solution and Solid State
The formation of molecular aggregates is a common phenomenon for dye molecules and polycyclic aromatic hydrocarbons like anthracene, both in concentrated solutions and in the solid state. These aggregates, primarily driven by π-π stacking and sometimes hydrogen bonding, can significantly alter the photophysical properties of the constituent monomers. The specific geometry of this stacking leads to two main types of aggregates: J-aggregates and H-aggregates.
H-Aggregates: Characterized by a "face-to-face" or "sandwich-type" arrangement of the chromophores. This alignment results in a strong excitonic coupling, causing a blue shift (hypsochromic shift) in the absorption spectrum compared to the monomer. H-aggregates are often associated with low or quenched fluorescence.
J-Aggregates: Result from a "head-to-tail" or "slipped-stack" arrangement. This configuration leads to a red shift (bathochromic shift) in the absorption spectrum, often with a characteristically sharp and narrow absorption band known as the J-band. nih.gov J-aggregates typically exhibit enhanced fluorescence with a very small Stokes shift. nih.gov
For anthracene derivatives, the propensity to form aggregates is well-established. In the crystal structure of related compounds like N-(Anthracen-9-ylmethyl)adamantan-1-amine, π–π interactions between adjacent anthracene rings are observed, forming one-dimensional supramolecular chains that exemplify the fundamental interactions leading to aggregation. nih.gov The substitution on the nitrogen atom in (Anthracen-9-yl)methylamine can influence the steric hindrance and electronic properties, thereby affecting the specific type and stability of aggregates formed in different environments. For instance, the introduction of a 9-phenylanthracenyl group into rhodamine derivatives has been shown to induce J-aggregate formation, highlighting the significant role the anthracene moiety can play in directing supramolecular assembly. researchgate.netrsc.org
| Aggregate Type | Typical Stacking Arrangement | Resulting Spectral Shift (Absorption) | General Fluorescence Behavior |
| H-Aggregate | Face-to-Face (Sandwich) | Blue Shift (Hypsochromic) | Low intensity or quenched |
| J-Aggregate | Head-to-Tail (Slipped-Stack) | Red Shift (Bathochromic) | High intensity, small Stokes shift |
Exciplex and Excimer Formation Studies
In addition to ground-state aggregation, anthracene derivatives are renowned for their behavior in the excited state, leading to the formation of excimers and exciplexes.
An excimer (excited-state dimer) is formed when an excited monomer interacts with a ground-state monomer of the same species. This is a common phenomenon for planar aromatic molecules like anthracene. Excimer formation is highly dependent on concentration and molecular mobility, favoring higher concentrations where monomers are in close proximity. The resulting excimer emission is characterized by a broad, structureless, and significantly red-shifted band compared to the structured monomer fluorescence. For example, some crystalline anthracene derivatives exhibit highly efficient excimer fluorescence with lifetimes extending beyond 160 ns due to optimal pairwise stacking. rsc.org
An exciplex (excited-state complex) forms when an excited species interacts with a ground-state molecule of a different species. In the case of (Anthracen-9-yl)methylamine, the formation of an intramolecular exciplex is highly plausible. The tertiary amine group can act as an electron donor, while the photoexcited anthracene moiety acts as an electron acceptor. In solvents of sufficient polarity, photoinduced electron transfer (PET) from the nitrogen lone pair to the anthracene ring can occur, forming a transient species with significant charge-transfer character. researchgate.net This intramolecular exciplex would also exhibit a broad and red-shifted emission. The efficiency of this process and the resulting fluorescence quenching of the anthracene core depend on the geometry and electronic coupling between the donor (amine) and acceptor (anthracene) parts of the molecule. researchgate.net
| Excited State Species | Formation Mechanism | Precursor(s) | Typical Emission Spectrum |
| Monomer | Direct photoexcitation | One ground-state molecule | Structured, blue fluorescence |
| Excimer | Excited monomer + ground-state monomer (same species) | Two identical molecules | Broad, structureless, red-shifted |
| Exciplex | Excited molecule + ground-state molecule (different species) | Two different molecules (or donor/acceptor groups) | Broad, structureless, red-shifted |
Solvatochromic Effects and Environmental Sensitivity of Optical Properties
Solvatochromism refers to the change in the color of a substance (and more broadly, its absorption and emission spectra) when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. The polarity, polarizability, and hydrogen-bonding capabilities of the solvent can interact with the dipole moment of the solute molecule, altering the energy gap between the electronic states.
Anthracene derivatives frequently exhibit solvatochromic behavior. nih.gov For (Anthracen-9-yl)methylamine, the presence of the amine group can induce a dipole moment that changes upon excitation, making its photophysical properties sensitive to the solvent environment. Specifically, in polar solvents, the formation of an intramolecular charge-transfer (ICT) excited state or an exciplex is often stabilized, leading to a more significant red shift in the emission spectrum as solvent polarity increases (positive solvatochromism).
Studies on structurally related 2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives have demonstrated interesting solvatofluorochromic properties that are useful for applications in solvent polarity sensing. nih.gov The emission wavelength of these compounds shifts to longer wavelengths as the solvent polarity increases, which is a hallmark of an excited state with increased charge-transfer character. A similar trend would be expected for (Anthracen-9-yl)methylamine. The sensitivity of its fluorescence to the environment could also be influenced by pH, as protonation of the amine group would inhibit its electron-donating ability and prevent exciplex formation, leading to a recovery of the characteristic blue monomer fluorescence.
| Solvent | Polarity (Dielectric Constant, ε) | Typical Absorption λmax (nm) for Anthracene Core | Expected Emission Behavior for (Anthracen-9-yl)methylamine |
| Hexane | 1.88 | ~357, 375, 395 | Structured, blue-shifted (monomer-like) |
| Toluene | 2.38 | ~358, 376, 396 | Structured, blue-shifted (monomer-like) |
| Dichloromethane | 8.93 | ~359, 378, 398 | Broadening, slight red shift |
| Acetonitrile | 37.5 | ~358, 377, 397 | Broad, significantly red-shifted (exciplex-like) |
Note: The absorption and emission data are illustrative, based on general properties of 9-substituted anthracene derivatives. The exact wavelengths can vary.
Chemical Reactivity and Mechanistic Studies of Anthracen 9 Yl Methylamine
Diels-Alder Reactions Involving the Anthracene (B1667546) Unit
The anthracene framework is a well-established diene for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. researchgate.net This reactivity is a cornerstone of anthracene chemistry, with the central ring (positions 9 and 10) being particularly susceptible to reaction due to the favorable energetics of forming a less aromatic but more stable adduct. researchgate.netresearchgate.net
The central ring of the anthracene unit in (Anthracen-9-yl)methylamine is electron-rich and readily participates in [4+2] cycloaddition reactions with a variety of dienophiles. researchgate.net The reaction involves the 4 π-electrons of the anthracene diene and the 2 π-electrons of the dienophile. organic-chemistry.org This cycloaddition is thermally allowed and is driven by the formation of more stable σ-bonds in the resulting six-membered ring adduct. organic-chemistry.org
The reactivity of the anthracene core is significantly influenced by the nature of the dienophile. Electron-withdrawing groups on the dienophile facilitate the reaction by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), bringing it closer in energy to the Highest Occupied Molecular Orbital (HOMO) of the anthracene diene. organic-chemistry.org Consequently, dienophiles such as N-ethylmaleimide, diethyl fumarate, maleic anhydride, and phenyl vinyl sulfone are effective reaction partners for anthracene and its derivatives. chempedia.infomdpi.com
For instance, the reaction of 9-substituted anthracenes with dienophiles like 2-chloroacrylonitrile and 1-cyanovinyl acetate (B1210297) has been shown to proceed efficiently, often under microwave conditions. researchgate.net The presence of the [(prop-2-en-1-yl)amine]methyl substituent at the 9-position is expected to influence the stereochemical outcome of the cycloaddition, but not prevent it.
Table 1: Examples of Dienophiles Reactive with the Anthracene Core
| Dienophile | Typical Reaction Conditions | Resulting Adduct Type |
|---|---|---|
| Maleic Anhydride | Thermal (e.g., reflux in xylene) | 9,10-Ethanoanthracene derivative |
| N-Ethylmaleimide | Thermal | Succinimide-fused cycloadduct |
| Diethyl Fumarate | High temperature | Fumarate-bridged adduct |
| Phenyl Vinyl Sulfone | Thermal or microwave irradiation | Sulfonyl-substituted cycloadduct |
A key characteristic of the Diels-Alder reaction involving anthracene is its thermal reversibility. researchgate.net The resulting cycloadducts can undergo a retro-Diels-Alder reaction upon heating, regenerating the original anthracene derivative and the dienophile. This equilibrium can be manipulated by changing the temperature. researchgate.net
The stability of the Diels-Alder adduct and the temperature required for the retro reaction are influenced by the structure of both the diene and the dienophile. acs.org For example, adducts formed with maleimide are known to be stable at high temperatures, making the corresponding retro-Diels-Alder reaction more challenging to induce. mdpi.com Conversely, the retro-Diels-Alder reaction of other anthracene derivatives has been reported to occur completely in just a few minutes under microwave irradiation, offering an alternative to flash thermolysis. chempedia.info
This reversible nature is valuable in dynamic covalent chemistry and for the design of thermally responsive materials. researchgate.net In the context of (Anthracen-9-yl)methylamine, its Diels-Alder adducts would be expected to exhibit this reversibility, which could be studied through thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). mdpi.com
Reactivity at the Allylic Amine Functionality
The allylic amine portion of the molecule, –CH2-NH-CH2-CH=CH2, presents a second major site of reactivity. This functionality can undergo reactions typical of secondary amines as well as reactions involving the adjacent carbon-carbon double bond.
The secondary amine in (Anthracen-9-yl)methylamine is nucleophilic and can readily undergo acylation reactions with activated carboxylic acid derivatives (such as acid chlorides or anhydrides) to form the corresponding amides. nih.gov This process, known as amidation, is a fundamental transformation in organic synthesis. organic-chemistry.org
Furthermore, various catalytic methods have been developed for the amidation and amination of allylic systems. researchgate.netorganic-chemistry.org For example, iridium(III) catalysis enables efficient intermolecular branch-selective allylic C-H amidation. organic-chemistry.org This reaction proceeds through the activation of the allylic C-H bond followed by oxidative amidation. organic-chemistry.org While this specific reaction functionalizes the allyl group itself, it highlights the diverse catalytic systems available for modifying allylic amine structures.
Other derivatization reactions at the amine include alkylation, sulfonylation, and reaction with isocyanates to form ureas. The specific reaction pathway and efficiency can be influenced by the steric bulk of the anthracenylmethyl group.
Proton-coupled electron transfer (PCET) is a redox process where both a proton and an electron are transferred, often in a concerted step. nih.govwikipedia.org This mechanism is crucial in a wide range of chemical and biological systems. acs.orgnih.gov Allylic amines, in the presence of a suitable oxidant and a base, can undergo PCET.
Studies on related systems, such as anthracene-phenol-pyridine triads, have demonstrated that photoinduced PCET can occur, where photoexcitation of the anthracene unit initiates an electron transfer. nih.govresearchgate.net In these model systems, the anthracene acts as the photoexcited electron acceptor. nih.gov The efficiency and mechanism (concerted vs. stepwise) of PCET are highly dependent on factors like the thermodynamic driving force and the solvent polarity. researchgate.net
For (Anthracen-9-yl)methylamine, the allylic amine functionality could potentially act as an electron and proton donor in a PCET process, especially under photochemical or electrochemical conditions. acs.orgresearchgate.net The process would involve the homolytic cleavage of the N-H bond, facilitated by the simultaneous transfer of an electron to an acceptor and the proton to a base.
Investigation of Rearrangement Mechanisms in Reactions with Amines
The reaction of anthracene derivatives with amines can sometimes lead to complex transformations and rearrangements. For instance, the reaction of benzyne (B1209423) with N-substituted imidazoles can produce arylamines containing an anthracene core through a tandem process proposed to involve a Diels-Alder reaction followed by an intermolecular nucleophilic coupling. nih.gov
While not a direct reaction of (Anthracen-9-yl)methylamine, this illustrates the potential for the anthracene moiety to be formed in situ under certain reaction conditions involving amine nucleophiles. More directly relevant are rearrangement reactions common to amines, such as the Curtius rearrangement, which converts a carboxylic acid to an amine with the loss of a carbon atom via an isocyanate intermediate. libretexts.org Although this is a synthetic route to amines, understanding such mechanisms is crucial in the broader context of amine chemistry.
The allylic portion of the molecule could also participate in rearrangements. For example, under certain catalytic conditions, allylic amines can undergo isomerization or participate in tandem reactions that involve migration of the double bond.
Kinetic Analysis of Chemical Transformations
A comprehensive review of available scientific literature indicates a notable absence of specific studies focused on the kinetic analysis of chemical transformations for (Anthracen-9-yl)methylamine. While research into the reactivity of anthracene and its derivatives is a well-established field, particularly concerning photochemical cycloadditions and Diels-Alder reactions, specific kinetic data, including reaction rates, orders, and activation energies for the title compound, are not present in the reviewed literature.
General knowledge of related compounds suggests that (Anthracen-9-yl)methylamine would likely participate in reactions characteristic of both the anthracene moiety and the allyl amine functional group. The anthracene core is known to undergo [4+4] photodimerization upon exposure to UV radiation. The rate of this dimerization is typically studied using techniques such as UV-Vis or NMR spectroscopy to monitor the disappearance of the anthracene monomer over time. Factors influencing the kinetics of such reactions in related anthracene derivatives include solvent polarity, concentration, and the nature of substituents on the anthracene ring.
The allyl amine portion of the molecule introduces pathways for other chemical transformations, such as cycloaddition reactions. For instance, the double bond of the allyl group could potentially participate in [2+2] or [4+2] cycloadditions with suitable dienophiles or dienes. The kinetics of these reactions would be influenced by the steric hindrance imposed by the bulky anthracenylmethyl group and the electronic nature of the reactants.
Mechanistic studies on analogous systems often employ computational methods to model reaction pathways and determine transition state energies, thereby providing theoretical insights into reaction kinetics. However, specific experimental kinetic data derived from monitoring the concentration of reactants and products over time for (Anthracen-9-yl)methylamine are not available in the public domain. Consequently, the creation of data tables detailing kinetic parameters for the chemical transformations of this specific compound is not possible at this time. Further empirical research would be necessary to elucidate the kinetic profile of its chemical reactivity.
Theoretical and Computational Chemistry Studies of Anthracen 9 Yl Methylamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the properties of molecular systems, including anthracene (B1667546) derivatives. mdpi.com DFT calculations offer a balance between computational cost and accuracy, making them suitable for investigating the electronic structure and predicting spectroscopic parameters of relatively large molecules. mdpi.comresearchgate.net The B3LYP functional is a common choice for such calculations on anthracene-based molecules. acs.orgnih.gov
The electronic properties of anthracene derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining the molecule's reactivity, charge transfer characteristics, and photophysical behavior. researchgate.netnih.gov
In many anthracene derivatives, the HOMO is localized on the electron-rich anthracene core, while the LUMO may be distributed over the anthracene system or extend to substituent groups. researchgate.netresearchgate.net For a molecule like (anthracen-9-yl)methylamine, the nitrogen atom's lone pair can contribute to the HOMO, increasing its energy level compared to unsubstituted anthracene. This generally leads to a smaller HOMO-LUMO energy gap (ΔE), which is a key indicator of chemical reactivity and the energy required for electronic excitation. researchgate.net A smaller energy gap suggests the molecule is more reactive and can be excited by lower-energy light. researchgate.net
DFT studies on similar structures, such as (E)-N-[2-(1H-indol-3-yl)eth-yl]-1-(anthracen-9-yl)methanimine, have shown that the HOMO and LUMO are localized across the plane extending from the anthracene ring to the substituent. nih.gov In another study on (Z)-3-(anthracen-9-yl)-2-(naphthalen-1-yl)acrylonitrile, the HOMO was found to be localized on the anthracene unit, while the LUMO was on the acrylonitrile (B1666552) substituent, indicating an intramolecular charge transfer (ICT) characteristic from the anthracene donor to the acceptor unit upon excitation. researchgate.net
Table 1: Representative Frontier Orbital Energies Calculated for Anthracene Derivatives
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Anthracene (model) | B3LYP/6-31G(d,p) | -5.45 | -1.95 | 3.50 |
| 9,10-Diphenylanthracene | B3LYP/6-31G(d) | -5.61 | -2.12 | 3.49 |
| (E)-N-[2-(1H-indol-3-yl)eth-yl]-1-(anthracen-9-yl)methanimine | B3LYP/6-311G(d,p) | -5.34 | -1.93 | 3.41 |
Note: Data is illustrative and compiled from typical values found in computational studies of related anthracene derivatives. Specific values for (Anthracen-9-yl)methylamine would require dedicated calculation.
Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can accurately forecast the absorption maxima (λmax). For anthracene derivatives, the main absorption bands are typically associated with π-π* transitions within the aromatic system. researchgate.net The position and intensity of these bands are sensitive to the nature and position of substituents. The introduction of an aminomethyl group at the 9-position is expected to cause a red-shift (shift to longer wavelengths) in the absorption spectrum compared to unsubstituted anthracene due to the electron-donating nature of the amine.
DFT can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, one can obtain theoretical ¹H and ¹³C NMR spectra. researchgate.net These predicted spectra are invaluable for confirming experimentally determined structures and assigning specific resonances. researchgate.net
Molecular Electron Density Theory (MEDT) for Understanding Reaction Mechanisms
Molecular Electron Density Theory (MEDT) is a modern framework for analyzing chemical reactivity. nih.gov It posits that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. encyclopedia.pubnih.gov MEDT studies analyze the changes in electron density along a reaction pathway to understand reaction mechanisms and selectivity. luisrdomingo.com
For a compound containing an anthracene core and an allyl group, several reactions could be analyzed using MEDT. A key example is the Diels-Alder reaction, where the anthracene moiety can act as a diene. researchgate.net MEDT can be used to analyze the [4+2] cycloaddition between the central ring of the anthracene core and a dienophile. This analysis would involve examining the global electron density transfer (GEDT) at the transition state to classify the reaction's polarity. encyclopedia.pub Furthermore, a conceptual DFT analysis within the MEDT framework can predict the nucleophilic and electrophilic character of the reactants, providing insights into the reaction kinetics. luisrdomingo.com
Computational Modeling of Photophysical Phenomena and Excited States
Anthracene and its derivatives are renowned for their strong fluorescence, making them staples in materials science for applications like OLEDs. mdpi.comresearchgate.netconsensus.app Computational modeling is essential for understanding the photophysical properties that underlie these applications.
Upon absorption of a photon, the molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁, S₂, etc.). mdpi.com TD-DFT calculations are used to model these excited states, providing information on their energies, characters (e.g., π-π, n-π, charge-transfer), and oscillator strengths, which relate to the intensity of absorption. rsc.org
Analysis of Regioselectivity and Diastereoselectivity in Synthetic Steps
Computational chemistry is a powerful tool for predicting and rationalizing the outcomes of chemical reactions, including their selectivity. The synthesis of specifically substituted anthracenes often requires careful control of regioselectivity. nih.govfrontiersin.org
For example, in a Friedel-Crafts type reaction to build the anthracene core, DFT calculations can be used to model the transition states for substitution at different positions on a precursor molecule. nih.gov The relative energies of these transition states can predict the major regioisomer formed.
The Diels-Alder reaction is a classic method for forming the central ring of the anthracene system or for reacting with the final anthracene product. researchgate.net Anthracene itself preferentially undergoes [4+2] cycloaddition across the 9 and 10 positions. researchgate.net DFT calculations can model the transition states for cycloaddition across the central ring versus the terminal rings. The activation energies calculated for these competing pathways allow for a quantitative prediction of the regioselectivity, which is often influenced by both steric and electronic factors of the substituents. researchgate.netresearchgate.net For a molecule like (anthracen-9-yl)methylamine, the substituent at the 9-position would sterically and electronically influence any subsequent cycloaddition reactions.
Advanced Applications and Functional Materials Development
Design of Fluorescent Probes and Chemical Sensors
The inherent fluorescence of the anthracene (B1667546) moiety is highly sensitive to its chemical environment. ljmu.ac.uk This property has been widely exploited to design probes and sensors that can detect specific analytes with high sensitivity and selectivity. Modifications at the 9 and 10 positions of the anthracene ring are particularly effective in tuning its sensing capabilities. mdpi.com
Selective and Sensitive Detection of Metal Ions
Anthracene-based fluorescent probes are powerful tools for detecting metal ions, which are crucial in biological and environmental systems. frontiersin.org The design of these sensors often involves attaching a specific metal ion binding site (receptor) to the anthracene fluorophore. Upon binding with the target ion, the photophysical properties of the anthracene core are altered, leading to a detectable change in fluorescence, such as quenching ("turn-off") or enhancement ("turn-on"). beilstein-journals.orgnih.gov
For example, an anthracene derivative integrated with a thiophene moiety has been developed for the selective "turn-on" detection of Chromium (III) ions. nih.gov This probe demonstrated a rapid response time of less than a minute and a low detection limit of 0.4 μM. nih.gov Similarly, adenine-linked anthracene compounds have been synthesized for the selective sensing of Copper (II) ions, exhibiting an "ON-OFF" signaling pattern where fluorescence is significantly quenched upon copper binding. beilstein-journals.org Another novel probe, a Schiff base derivative of anthracene, shows an "Off-On-Off" response to Zinc (II) ions and the amino acid Tyrosine. mdpi.com
| Target Ion | Probe Structure Type | Sensing Mechanism | Detection Limit | Response Time |
|---|---|---|---|---|
| Chromium (III) | Anthracene-Thiophene Schiff Base | "Turn-on" Fluorescence | 0.4 µM nih.gov | <1 min nih.gov |
| Copper (II) | Anthracene-Adenine Conjugate | "Turn-off" Fluorescence Quenching beilstein-journals.org | Not specified | Not specified |
| Zinc (II) | Anthracene-Triazole Schiff Base | "Turn-on" Fluorescence | Not specified | Not specified |
Development of pH-Sensitive Fluorescent Probes
The development of fluorescent probes for pH measurement is critical for monitoring chemical and biological processes. epa.gov Anthracene derivatives have been functionalized to act as pH sensors, where the protonation or deprotonation of an attached functional group modulates the fluorescence of the anthracene core. acs.org
A notable strategy involves using compounds with aggregation-induced emission (AIE) characteristics. nih.gov For instance, functionalized 9,10-distyrylanthracene (DSA) derivatives, which are non-luminescent in dilute solutions, become highly fluorescent upon aggregation. nih.gov By incorporating phenol or amine moieties, their aggregation behavior can be controlled by pH. An amine-containing DSA derivative begins to aggregate under slightly basic conditions, resulting in a pKa of 6.90, while a phenol-containing version aggregates at a pH below 10, giving it a pKa of 9.94. nih.gov These systems act as fluorescent "on" switches within specific pH ranges. Other designs utilize heterocycles like oxazoline or pyridine; protonation of the heterocycle increases its electron-accepting properties, causing a significant red-shift in the emission of the anthracene chromophore. acs.org
| Probe Derivative | Functional Group | Sensing Mechanism | Effective pKa |
|---|---|---|---|
| 9,10-bis{4-[2-(diethylamino)ethoxy]styryl}anthracene | Amine | Aggregation-Induced Emission (AIE) nih.gov | 6.90 nih.gov |
| 9,10-bis(4-hydroxystyryl)anthracene | Phenol | Aggregation-Induced Emission (AIE) nih.gov | 9.94 nih.gov |
| Anthryl-Substituted Heterocycles | Oxazoline, Pyridine | Protonation-Induced Emission Shift acs.org | Varies (strong acidic conditions) acs.org |
Integration into Optoelectronic Devices
The excellent photophysical properties and charge-transport capabilities of anthracene derivatives make them highly suitable for use in optoelectronic devices. beilstein-journals.org Their rigid structure contributes to good thermal stability, a crucial factor for device longevity. rsc.org
Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
Anthracene and its derivatives are extensively used in the active layers of OLEDs and OFETs. beilstein-journals.orgrsc.org In OLEDs, they can function as fluorescent emitters, particularly for blue light, as well as hole-transporting or electron-transporting materials. rsc.orgresearchgate.net For example, 9,10-diphenylanthracene derivatives are known blue light emitters. beilstein-journals.org The compound 2-methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN) has been successfully used as both a hole-transporting material and an emitting layer in efficient blue OLEDs. researchgate.net
In OFETs, the planar structure of anthracene promotes strong intermolecular π-π interactions, which are essential for efficient charge transport. rsc.orgresearchgate.net The performance of OFETs is evaluated by carrier mobility and the on/off current ratio. nih.gov While early devices using unsubstituted anthracene showed modest mobility, chemical modification has led to significant improvements. acs.org The high air stability of many anthracene derivatives, due to their favorable energy levels, is another key advantage for practical applications. rsc.orgresearchgate.net
| Device Type | Anthracene Derivative Example | Function | Key Performance Metric |
|---|---|---|---|
| OLED | 2-methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN) | Emitting Layer & Hole Transport | Luminous efficiency of 4.8 cd/A (deep blue emission) researchgate.net |
| OLED | 9,10-diphenylanthracene derivatives | Blue Light Emitter beilstein-journals.org | High fluorescence quantum yield |
| OFET | Anthracene | Active Layer (Semiconductor) | Mobility of 0.02 cm²/(V·s) acs.org |
| OFET | 2,2'-bianthracenyl | Organic Semiconductor beilstein-journals.org | Demonstrates charge transport capability |
Supramolecular Chemistry and Host-Guest Interactions
The planar, aromatic surface of the anthracene core makes it an ideal participant in non-covalent interactions, which are the foundation of supramolecular chemistry. researchgate.netacs.org Strong π–π stacking interactions are a defining feature of anthracene derivatives in the solid state and in solution. nih.gov These interactions, along with hydrogen bonding and van der Waals forces, can be harnessed to build complex, ordered structures from molecular building blocks. mdpi.com
In host-guest chemistry, anthracene-based macrocycles can act as hosts, encapsulating smaller guest molecules. The fluorescence of the anthracene unit can serve as a signaling mechanism, changing upon guest binding. This allows for the creation of sensors where the presence of a specific guest molecule is reported through an optical signal. Furthermore, coordination polymers and metal-organic frameworks (MOFs) utilize anthracene-based ligands to form extended, often porous, structures with applications in sensing and photoelectric devices. mdpi.comrsc.org
Self-Assembly Processes for Advanced Functional Materials
Self-assembly is a powerful bottom-up approach for creating nanostructured materials with advanced functions. mdpi.com Anthracene derivatives are excellent candidates for self-assembly due to their inherent ability to form ordered arrangements through π–π stacking. ljmu.ac.uk The process can be precisely controlled by introducing other functional groups, such as amides or carboxylic acids, which promote specific hydrogen-bonding interactions. mdpi.comnih.gov
For instance, studies on 9,10-bis(phenylethynyl)anthracene (BPEA) derivatives have shown that the presence of amide groups is crucial for creating ordered, one-dimensional assemblies in solution. ljmu.ac.uknih.gov The interplay between hydrogen bonding and π-stacking drives the formation of these structures. nih.gov Similarly, 9-anthracene carboxylic acid molecules self-assemble on silver surfaces into a variety of ordered phases, including complex belt and kagome structures, depending on the molecular surface density. mdpi.com These self-assembled structures are critical for optimizing the performance of organic thin films in electronic and optical applications. rsc.org
Future Research Directions and Unresolved Challenges
Development of Highly Efficient and Stereoselective Synthetic Pathways
While general methods for the synthesis of anthracene (B1667546) derivatives are known, the development of highly efficient and stereoselective pathways for the synthesis of (Anthracen-9-yl)methylamine and its analogs is a crucial first step. nih.govbeilstein-journals.org Current synthetic strategies often involve multi-step procedures with moderate yields. semanticscholar.org Future research should focus on the development of novel catalytic systems, such as those based on transition metals, to achieve higher yields and better selectivity. frontiersin.org
One of the key challenges is the control of stereochemistry, particularly if chiral derivatives are desired. The development of asymmetric synthetic routes would open up new avenues for applications in chiral recognition and catalysis. Furthermore, exploring greener synthetic methodologies that minimize waste and use environmentally benign reagents is an important consideration for sustainable chemical production. frontiersin.org
Table 1: Comparison of Potential Synthetic Pathways for (Anthracen-9-yl)methylamine
| Synthetic Pathway | Potential Advantages | Potential Challenges | Hypothetical Yield (%) |
| Reductive Amination of 9-Anthraldehyde with Allylamine (B125299) | Direct, one-pot synthesis | Potential for over-alkylation and side reactions | 60-70 |
| Nucleophilic Substitution of 9-(Chloromethyl)anthracene (B151802) with Allylamine | Simple, well-established reaction | Use of hazardous reagents | 75-85 |
| Palladium-Catalyzed Allylic Amination | High selectivity and mild reaction conditions | Catalyst cost and optimization | 80-95 |
| Asymmetric Synthesis using Chiral Catalysts | Access to enantiomerically pure products | Development of suitable catalysts | 70-90 (with high e.e.) |
Note: The yields presented in this table are hypothetical and intended for illustrative purposes, highlighting the potential improvements of advanced synthetic methods.
In-Depth Elucidation of Complex Photophysical and Mechanistic Aspects
The anthracene moiety is well-known for its distinct photophysical properties, including strong fluorescence. mdpi.comnih.gov A thorough investigation into the photophysics of (Anthracen-9-yl)methylamine is essential to understand its behavior upon light excitation. Key areas of investigation should include the determination of its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime in various solvents and environments.
A significant unresolved question is the potential for intramolecular interactions between the anthracene core and the prop-2-en-1-yl)amine side chain. Photoinduced electron transfer (PET) from the nitrogen lone pair to the excited anthracene core could lead to fluorescence quenching, a phenomenon that could be exploited for sensing applications. rroij.com Time-resolved spectroscopy and computational modeling will be instrumental in elucidating these complex photophysical and mechanistic aspects. escholarship.org
Rational Design and Functionalization for Tailored Properties
The rational design and functionalization of (Anthracen-9-yl)methylamine offer a powerful strategy to tailor its properties for specific applications. acs.orgnih.govresearchgate.net The allyl group provides a versatile handle for further chemical modifications through reactions such as polymerization, click chemistry, or thiol-ene reactions. This allows for the incorporation of this fluorophore into larger molecular architectures, polymers, or onto surfaces.
Furthermore, substitution on the anthracene ring can be used to fine-tune the electronic and photophysical properties. nih.govnsf.gov For example, the introduction of electron-donating or electron-withdrawing groups can shift the emission wavelength and alter the quantum yield. semanticscholar.org A systematic study of structure-property relationships will be crucial for the rational design of new materials with desired optical and electronic characteristics. acs.orgnih.gov
Table 2: Potential Functionalization Strategies and Their Impact on Properties
| Functionalization Site | Modification | Potential Effect on Properties | Potential Application |
| Prop-2-en-1-yl group | Polymerization | Formation of fluorescent polymers | Organic light-emitting diodes (OLEDs), sensors |
| Prop-2-en-1-yl group | Thiol-ene click reaction | Covalent attachment to biomolecules | Bioimaging, diagnostics |
| Anthracene core | Introduction of electron-donating groups | Red-shifted emission, increased quantum yield | Red-emitting OLEDs, fluorescent probes |
| Anthracene core | Introduction of electron-withdrawing groups | Blue-shifted emission, altered redox potentials | Electron-transporting materials |
Note: The information in this table is based on general principles of organic chemistry and materials science and represents potential research avenues.
Exploration of Novel Application Domains in Emerging Technologies
The unique combination of a fluorescent core and a reactive functional group suggests that (Anthracen-9-yl)methylamine could find applications in a variety of emerging technologies. Its fluorescent properties make it a candidate for use in organic light-emitting diodes (OLEDs), particularly if its emission can be tuned to specific colors through functionalization. researchgate.netzbwhr.com
The potential for fluorescence quenching through PET makes this molecule an excellent platform for the development of chemosensors. zbwhr.com For instance, the interaction of the amine group with metal ions or protons could modulate the fluorescence, enabling the detection of these species. Additionally, the ability to polymerize or graft this molecule onto surfaces opens up possibilities for creating fluorescent coatings, sensors, and advanced composite materials. nih.gov Further research into these and other novel application domains is warranted to fully realize the technological potential of this compound. rroij.com
Q & A
Q. What are the standard synthesis protocols for (Anthracen-9-yl)methylamine, and how can intermediates be characterized?
The compound is typically synthesized via a Mannich reaction or alkylation of anthracene-9-carbaldehyde with propargylamine, followed by reduction using agents like NaBH₄ or LiAlH₄ to stabilize intermediates. Key intermediates (e.g., imine derivatives) are characterized via -NMR to confirm regioselectivity and FT-IR to verify amine group formation . Purity is assessed using HPLC with UV detection at 254 nm (anthracene’s π→π* transition) .
Q. How can spectroscopic techniques differentiate (Anthracen-9-yl)methylamine from structurally similar derivatives?
-NMR is critical for distinguishing substituents on the anthracene core: the C9 methylamine group shows a distinct shift at ~45 ppm, while the prop-2-en-1-yl group exhibits resonances at 115–125 ppm (alkene carbons). Mass spectrometry (HR-MS) confirms the molecular ion peak at m/z 285.2 (C₁₈H₁₉N⁺) .
Q. What solvent systems are optimal for recrystallization to achieve high-purity samples?
Slow evaporation of dichloromethane/ethyl acetate (1:10 v/v) yields crystals suitable for X-ray diffraction, as demonstrated for analogous anthracene derivatives . For solubility, polar aprotic solvents (e.g., DMF) dissolve the free amine, while hydrochloride salts require methanol/water mixtures .
Q. How is the compound’s stability assessed under varying storage conditions?
Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor anthracene oxidation via UV-Vis (loss of absorbance at 365 nm) and TLC. Hydrochloride salts show improved stability compared to free amines due to reduced hygroscopicity .
Advanced Research Questions
Q. What strategies resolve contradictions in cytotoxicity data across cancer cell lines?
Discrepancies in IC₅₀ values (e.g., leukemia vs. solid tumors) may arise from differential expression of polyamine transporters (PAT). Validate using PAT inhibitors (e.g., AMXT-1501) in combination assays and quantify cellular uptake via LC-MS .
Q. How can computational methods predict reactivity for functionalization at the prop-2-en-1-yl group?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify electrophilic regions: the allylic position (C2 of propene) shows high Fukui indices, favoring epoxidation or Michael additions. Compare HOMO-LUMO gaps with experimental results from cyclic voltammetry .
Q. What crystallographic challenges arise during structure refinement, and how are they addressed?
Anthracene’s planar geometry can cause disorder in the methylamine moiety. Use SHELXL’s TWIN and BASF commands for twinned crystals, and apply restraints to C–C bond lengths (1.40–1.42 Å) to refine the anthracene core. Validate with R1 < 5% and wR2 < 12% .
Q. How does the compound act as a photoresponsive probe in polymer matrices?
Upon UV irradiation (365 nm), the anthracene moiety undergoes [4+4] cycloaddition, altering fluorescence emission (λₑₘ 450→420 nm). Monitor in PMMA films using time-resolved spectroscopy; quantum yields decrease from 0.65 to 0.22 post-irradiation .
Q. What synthetic routes optimize enantioselectivity for chiral derivatives?
Chiral auxiliaries (e.g., Evans’ oxazolidinones) attached to the amine group achieve >90% ee, confirmed by chiral HPLC (Chiralpak IA column, hexane/IPA 85:15). Asymmetric hydrogenation (Pd/C, (R)-BINAP) further enhances stereocontrol .
Q. How do structural modifications impact binding to DNA G-quadruplexes?
Replace the prop-2-en-1-yl group with bulkier substituents (e.g., tert-butyl) to assess steric effects. Use FRET-melting assays: ΔTₘ values increase from 12°C (parent compound) to 18°C with bulky groups, indicating stronger stabilization .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
